molecular formula C14H8FNO2 B8748963 5-((3-Fluorophenyl)ethynyl)picolinic acid

5-((3-Fluorophenyl)ethynyl)picolinic acid

Cat. No.: B8748963
M. Wt: 241.22 g/mol
InChI Key: RWBNWQJYOHIZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Fluorophenyl)ethynyl)picolinic acid is a useful research compound. Its molecular formula is C14H8FNO2 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H8FNO2/c15-12-3-1-2-10(8-12)4-5-11-6-7-13(14(17)18)16-9-11/h1-3,6-9H,(H,17,18)

InChI Key

RWBNWQJYOHIZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C#CC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1.9 g, 7.44 mmol) 5-(3-Fluoro-phenylethynyl)-pyridine-2-carboxylic acid methyl ester (Example 1, step 1) was dissolved in THF (30 ml) and water (30 ml) and LiOH (357 mg, 24.9 mmol, 2 equiv.) was added at room temperature. The mixture was stirred for 16 hours at room temperature. The reaction mixture was acidified with 4N HCl to pH 2.5 and THF was evaporated to form a yellow suspension. The suspension was cooled to 0-5° C. and filtered. The crystals were washed with cold water and evaporated to dryness. The desired 5-(3-fluoro-phenylethynyl)-pyridine-2-carboxylic acid (1.71 g, 95% yield) was obtained as a light yellow solid, MS: m/e=239.9 (M+H+).
Name
5-(3-Fluoro-phenylethynyl)-pyridine-2-carboxylic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
357 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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